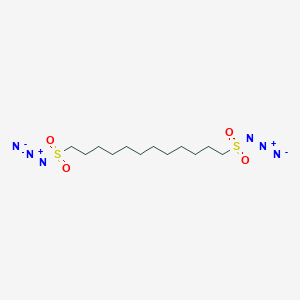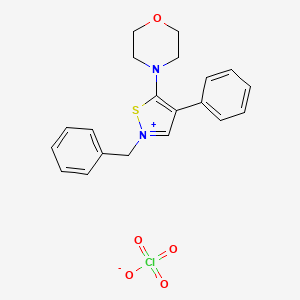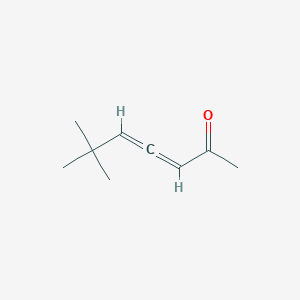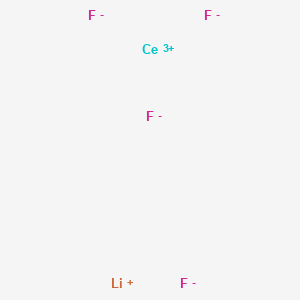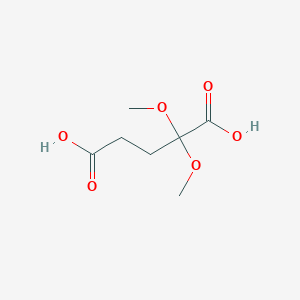![molecular formula C14H17NSi B14355012 N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline CAS No. 90235-45-3](/img/structure/B14355012.png)
N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline: is an organosilicon compound that features a unique structure combining aniline and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline typically involves the reaction of N-methylaniline with trimethylsilylacetylene. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction. The reaction conditions include:
Temperature: Typically around 50-80°C
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium-based catalysts such as Pd(PPh3)4
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for large-scale production, focusing on efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming N-oxide derivatives.
Reduction: Reduction reactions can target the triple bonds, converting them into single or double bonds.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Substitution: TBAF in solvents like THF
Major Products:
Oxidation: N-oxide derivatives
Reduction: Alkenes or alkanes
Substitution: Various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and aniline groups. The trimethylsilyl group can be easily removed or substituted, making the compound versatile in organic synthesis. The aniline moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
Vergleich Mit ähnlichen Verbindungen
- N-Methyl-N-trimethylsilylacetamide
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Comparison:
- N-Methyl-N-trimethylsilylacetamide: Similar in structure but lacks the buta-1,3-diyn-1-yl group, making it less versatile in certain reactions.
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Contains a trifluoroacetyl group, which imparts different reactivity and applications compared to the buta-1,3-diyn-1-yl group.
The uniqueness of N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline lies in its combination of the trimethylsilyl and buta-1,3-diyn-1-yl groups, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
90235-45-3 |
|---|---|
Molekularformel |
C14H17NSi |
Molekulargewicht |
227.38 g/mol |
IUPAC-Name |
N-methyl-N-(4-trimethylsilylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C14H17NSi/c1-15(14-10-6-5-7-11-14)12-8-9-13-16(2,3)4/h5-7,10-11H,1-4H3 |
InChI-Schlüssel |
PLACNOPNMIDNTB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C#CC#C[Si](C)(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


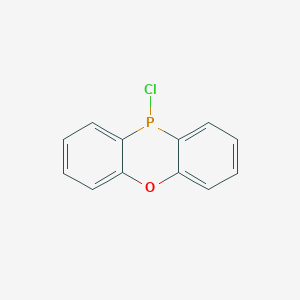
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
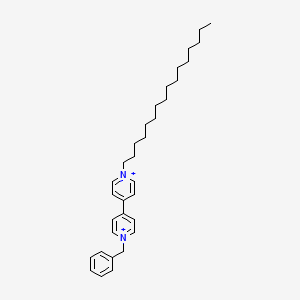
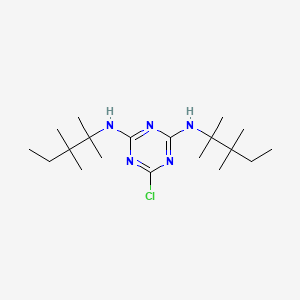
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
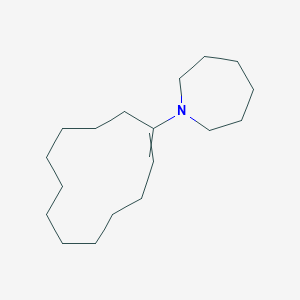
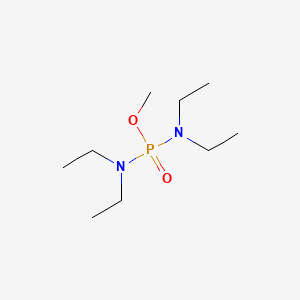
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
